Lipophilicity (LogP) Increase Driven by N-Cyclopropyl Substitution
The target compound exhibits a computed/experimental LogP of 2.47, which is 0.39–0.49 log units higher than the non-cyclopropyl analog 2-amino-4-methyl-3-nitropyridine (LogP 1.98–2.08) . This difference corresponds to an approximately 2.5–3.1× greater partition coefficient into octanol, reflecting the lipophilic contribution of the cyclopropyl ring . The increased lipophilicity directly impacts extraction efficiency, reverse-phase HPLC retention, and compatibility with the lipophilic Nevirapine core structure during convergent synthesis .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.46870 |
| Comparator Or Baseline | 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5): LogP = 1.98–2.08 (varying by source) |
| Quantified Difference | ΔLogP = +0.39 to +0.49 (2.5–3.1× higher lipophilicity) |
| Conditions | Computed (XLogP3) and experimental LogP values from authoritative databases and vendor certificates of analysis |
Why This Matters
A 0.4–0.5 log unit LogP difference is substantial for intermediate-scale synthesis workup and purification; the higher lipophilicity of the target compound is matched to the Nevirapine scaffold, minimizing solvent incompatibility and extraction losses during the metabolite preparation workflow.
